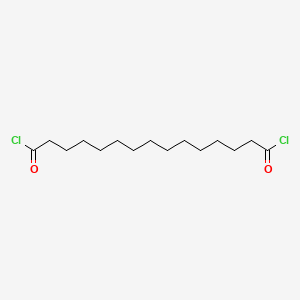![molecular formula C65H92N14O18S2 B12331285 2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12331285.png)
2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid” is a highly complex organic molecule. Compounds of this nature often have significant roles in various scientific fields, including chemistry, biology, and medicine, due to their intricate structures and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each requiring specific reagents and conditions. The process may include:
Protection and deprotection steps: to manage reactive functional groups.
Coupling reactions: to join smaller fragments into the larger molecule.
Purification steps: such as chromatography to isolate the desired product.
Industrial Production Methods
Industrial production of complex organic compounds often involves:
Optimization of reaction conditions: to maximize yield and purity.
Scaling up: from laboratory to industrial scale, which may require modifications to the synthetic route.
Quality control measures: to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation and reduction: reactions to modify functional groups.
Substitution reactions: to replace specific atoms or groups within the molecule.
Hydrolysis: to break down the compound into smaller fragments.
Common Reagents and Conditions
Typical reagents and conditions used in these reactions might include:
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: like lithium aluminum hydride or sodium borohydride.
Acidic or basic conditions: to facilitate hydrolysis or other transformations.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. These products could include:
Modified versions: of the original compound with different functional groups.
Smaller fragments: resulting from the breakdown of the molecule.
Scientific Research Applications
The compound may have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in the synthesis of other complex molecules.
Biology: In studies of biological pathways and mechanisms.
Medicine: Potential therapeutic applications, such as drug development.
Industry: Use in the production of specialized materials or chemicals.
Mechanism of Action
The mechanism by which the compound exerts its effects would involve:
Molecular targets: Specific proteins, enzymes, or receptors that the compound interacts with.
Pathways involved: Biological pathways that are affected by the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other complex organic molecules with related structures or functions. Examples could be:
Peptides and proteins: with similar amino acid sequences.
Synthetic analogs: designed to mimic the activity of the original compound.
Uniqueness
The uniqueness of the compound could be highlighted by:
Specific structural features: that differentiate it from similar molecules.
Distinct biological activities: or applications that are not shared by other compounds.
Properties
Molecular Formula |
C65H92N14O18S2 |
|---|---|
Molecular Weight |
1421.6 g/mol |
IUPAC Name |
2-[4-[2-[[(2R)-1-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-4-[[(2R,3R)-1,3-dihydroxybutan-2-yl]carbamoyl]-7-(1-hydroxyethyl)-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C65H92N14O18S2/c1-39(81)51(36-80)72-64(96)53-38-99-98-37-52(73-60(92)48(28-41-10-4-3-5-11-41)68-54(84)32-76-20-22-77(33-55(85)86)24-26-79(35-57(89)90)27-25-78(23-21-76)34-56(87)88)63(95)70-49(29-42-15-17-44(83)18-16-42)61(93)71-50(30-43-31-67-46-13-7-6-12-45(43)46)62(94)69-47(14-8-9-19-66)59(91)75-58(40(2)82)65(97)74-53/h3-7,10-13,15-18,31,39-40,47-53,58,67,80-83H,8-9,14,19-30,32-38,66H2,1-2H3,(H,68,84)(H,69,94)(H,70,95)(H,71,93)(H,72,96)(H,73,92)(H,74,97)(H,75,91)(H,85,86)(H,87,88)(H,89,90)/t39-,40?,47+,48-,49+,50-,51-,52+,53+,58+/m1/s1 |
InChI Key |
RZHKDBRREKOZEW-BIZWACIDSA-N |
Isomeric SMILES |
C[C@H]([C@@H](CO)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)O)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)O |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,7-Bis(5-bromothiophen-2-yl)-5,6-difluoro-1,3,3a,4,5,6,7,7a-octahydrobenzo[c][1,2,5]thiadiazole](/img/structure/B12331221.png)
![2-[(4,6,12,14-tetratert-butyl-8,10-dioxa-9-phosphatricyclo[9.4.0.02,7]pentadecan-9-yl)oxy]-N,N-bis[2-[(4,6,12,14-tetratert-butyl-8,10-dioxa-9-phosphatricyclo[9.4.0.02,7]pentadecan-9-yl)oxy]ethyl]ethanamine](/img/structure/B12331228.png)

![4-Bromopyrazolo[1,5-a]pyridin-7-amine](/img/structure/B12331238.png)









